REACTION_CXSMILES
|
Cl[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].[C:16]([C:20]1[O:24][N:23]=[C:22]([OH:25])[CH:21]=1)([CH3:19])([CH3:18])[CH3:17].CS(C)=O.C(=O)(O)[O-].[Na+]>O.CO>[C:16]([C:20]1[O:24][N:23]([C:2]2[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=2[N+:13]([O-:15])=[O:14])[C:22](=[O:25])[CH:21]=1)([CH3:19])([CH3:18])[CH3:17] |f:3.4|
|
Name
|
|
Quantity
|
413.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
305 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=NO1)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Type
|
FILTRATION
|
Details
|
These crystals were filtered off
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=CC(N(O1)C1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |